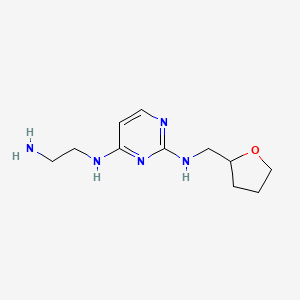
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with an aminoethyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the aminoethyl and tetrahydrofuran-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or tetrahydrofuran groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione
- N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H19N5O/c12-4-6-13-10-3-5-14-11(16-10)15-8-9-2-1-7-17-9/h3,5,9H,1-2,4,6-8,12H2,(H2,13,14,15,16) |
InChI Key |
SWHYSFAHZXXJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















